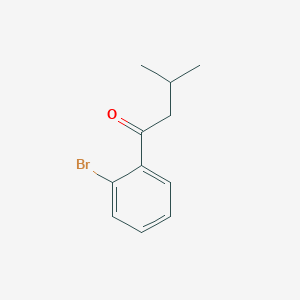

1-(2-Bromophenyl)-3-methylbutan-1-one

Description

1-(2-Bromophenyl)-3-methylbutan-1-one (CAS: 2142-69-0) is a brominated aromatic ketone with the molecular formula C₁₁H₁₃BrO and a molecular weight of 241.12 g/mol . Its structure features a 2-bromophenyl group attached to a 3-methylbutan-1-one backbone, making it a versatile intermediate in organic synthesis. The bromine atom at the ortho position of the phenyl ring significantly influences its electronic and steric properties, enhancing reactivity in cross-coupling reactions and serving as a precursor for pharmaceuticals or agrochemicals .

Properties

Molecular Formula |

C11H13BrO |

|---|---|

Molecular Weight |

241.12 g/mol |

IUPAC Name |

1-(2-bromophenyl)-3-methylbutan-1-one |

InChI |

InChI=1S/C11H13BrO/c1-8(2)7-11(13)9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3 |

InChI Key |

GNFDDAUBQCQXCW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)C1=CC=CC=C1Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromophenyl)-3-methylbutan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-bromobenzene with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Another method involves the Suzuki-Miyaura coupling reaction, where 2-bromophenylboronic acid is coupled with 3-methylbutanoyl chloride in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound often employs the Friedel-Crafts acylation method due to its simplicity and cost-effectiveness. Large-scale production requires careful control of reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted by other electrophiles under appropriate conditions.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Substitution: Products depend on the electrophile used, such as nitro, sulfonyl, or halogenated derivatives.

Reduction: 1-(2-Bromophenyl)-3-methylbutanol.

Oxidation: 1-(2-Bromophenyl)-3-methylbutanoic acid.

Scientific Research Applications

1-(2-Bromophenyl)-3-methylbutan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-3-methylbutan-1-one depends on its specific application. In electrophilic aromatic substitution reactions, the bromine atom directs incoming electrophiles to the ortho and para positions on the phenyl ring. In reduction reactions, the carbonyl group is reduced to an alcohol through the transfer of hydride ions from the reducing agent .

Comparison with Similar Compounds

Positional Isomers and Halogen-Substituted Analogs

Hydroxy- and Methoxy-Substituted Analogs

Sulfone and Piperidine Derivatives

Key Findings and Trends

Substituent Effects :

- Halogens : Bromine increases molecular weight and steric hindrance compared to fluorine, influencing reaction kinetics in cross-coupling reactions .

- Hydroxy/Methoxy Groups : Enhance solubility in polar solvents and enable hydrogen bonding, critical in material science applications .

- Trifluoromethyl Groups : Elevate electrophilicity, making derivatives like 1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-one reactive in nucleophilic substitutions .

Piperidine and sulfone derivatives are pivotal in CNS drug development due to their ability to cross the blood-brain barrier .

Fluorinated analogs (e.g., 1-(4-Fluorophenyl)-3-methylbutan-1-one) generally exhibit lower reactivity hazards compared to brominated counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.